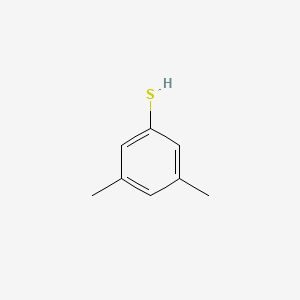

3,5-Dimethylthiophenol

Description

The exact mass of the compound 3,5-Dimethylbenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBAYSBPMVAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068093 | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38360-81-5, 25550-52-1 | |

| Record name | 3,5-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38360-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylenethiol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylenethiol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18S77737Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylthiophenol from m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the production of 3,5-dimethylthiophenol, a crucial building block in organic synthesis, starting from the readily available raw material, m-xylene. Due to the directing effects of the methyl groups in m-xylene, a direct electrophilic substitution to achieve the desired 3,5-disubstitution pattern is challenging. Therefore, this guide outlines a multi-step synthesis involving sulfonation, conversion to the corresponding sulfonyl chloride, and subsequent reduction to the target thiophenol.

Overall Synthesis Workflow

The synthesis proceeds through three key stages:

-

Sulfonation of m-Xylene: m-Xylene is first sulfonated to produce 3,5-dimethylbenzenesulfonic acid.

-

Chlorination of the Sulfonic Acid: The resulting sulfonic acid is then converted to 3,5-dimethylbenzenesulfonyl chloride.

-

Reduction of the Sulfonyl Chloride: Finally, the sulfonyl chloride is reduced to yield the desired this compound.

Caption: Overall workflow for the synthesis of this compound from m-Xylene.

Experimental Protocols

Step 1: Sulfonation of m-Xylene to 3,5-Dimethylbenzenesulfonic Acid

Direct sulfonation of m-xylene typically yields a mixture of isomers, with the 2,4- and 2,6-disubstituted products being major. To favor the formation of the 3,5-isomer, specific reaction conditions are necessary. One approach involves the isomerization of other xylene sulfonic acids or selective sulfonation under kinetic or thermodynamic control. A general procedure for sulfonation is as follows:

Protocol:

-

To a stirred solution of m-xylene, add fuming sulfuric acid (oleum) dropwise at a controlled temperature, typically between 0 and 20 °C.

-

The molar ratio of m-xylene to sulfur trioxide in the oleum is crucial for selectivity and should be optimized.

-

After the addition is complete, the reaction mixture is stirred for several hours at a specific temperature to drive the reaction to completion and potentially favor the thermodynamically more stable 3,5-isomer.

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated 3,5-dimethylbenzenesulfonic acid can be isolated by filtration, washed with cold water, and dried.

Note: The selective synthesis of 3,5-dimethylbenzenesulfonic acid can be complex. An alternative, though longer, route could involve the dinitration of m-xylene, followed by reduction to the diamine, diazotization, and subsequent introduction of the sulfonic acid group, which offers better regiocontrol.

Step 2: Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride

The synthesized 3,5-dimethylbenzenesulfonic acid is then converted to its more reactive sulfonyl chloride derivative.

Protocol:

-

In a well-ventilated fume hood, mix 3,5-dimethylbenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

-

The reaction mixture is heated under reflux for a period of 1 to 3 hours.

-

After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure.

-

The crude 3,5-dimethylbenzenesulfonyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent.

Step 3: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride to this compound

The final step involves the reduction of the sulfonyl chloride to the target thiophenol.

Protocol:

-

A common method for this reduction is the use of zinc dust in an acidic medium, such as concentrated sulfuric acid or hydrochloric acid.[2]

-

The 3,5-dimethylbenzenesulfonyl chloride is dissolved in a suitable solvent and added portion-wise to a stirred suspension of zinc dust in the acid at a controlled temperature.

-

The reaction is typically exothermic and may require cooling to maintain the desired temperature range.

-

After the addition is complete, the mixture is stirred for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

The reaction mixture is then worked up by filtering off the excess zinc and inorganic salts.

-

The filtrate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Analytical Data Reference |

| Sulfonation | m-Xylene, Fuming Sulfuric Acid | 3,5-Dimethylbenzenesulfonic Acid | 40-60 | >95 | Yields are highly dependent on the method used to achieve 3,5-selectivity. |

| Chlorination | 3,5-Dimethylbenzenesulfonic Acid, Thionyl Chloride or Phosphorus Pentachloride | 3,5-Dimethylbenzenesulfonyl Chloride | 80-90 | >97 | Melting Point: 90-94 °C; Boiling Point: 302.3 °C at 760 mmHg.[1] |

| Reduction | 3,5-Dimethylbenzenesulfonyl Chloride, Zinc Dust, Sulfuric Acid | This compound | 70-85 | >98 | Boiling Point: 127.5 °C at 50 mmHg; Density: 1.015 g/mL at 25 °C; Refractive Index: n20/D 1.568.[3] |

Logical Relationship Diagram

Caption: Key transformations and reaction types in the synthesis.

References

Spectroscopic Profile of 3,5-Dimethylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dimethylthiophenol (CAS No. 38360-81-5), a significant organic building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

-

IUPAC Name: 3,5-Dimethylbenzenethiol

-

Synonyms: 5-Mercapto-m-xylene, m-Xylene-5-thiol

Spectroscopic Data

The following tables summarize the essential NMR, IR, and MS spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹³C NMR | Chemical Shift (δ) ppm (Solvent: CDCl₃) |

| C1 | Data not available in search results |

| C2, C6 | Data not available in search results |

| C3, C5 | Data not available in search results |

| C4 | Data not available in search results |

| -CH₃ | Data not available in search results |

A full spectrum can be viewed through a free account on SpectraBase[3].

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic-H | Data not available in search results | - | - |

| -CH₃ | Data not available in search results | - | - |

| -SH | Data not available in search results | - | - |

Note: Specific peak assignments for ¹H NMR were not available in the initial search results. However, spectra are available for viewing on platforms like ChemicalBook[4].

Infrared (IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) |

| S-H Stretch | ~2574 |

| Aromatic C-H Stretch | Data not available in search results |

| Aliphatic C-H Stretch | Data not available in search results |

| C=C Aromatic Ring Stretch | Data not available in search results |

| S-S Stretch (in disulfide form) | ~550 |

Note: The S-H stretching frequency is a characteristic peak for thiols[5]. The full IR spectrum is available on the NIST Chemistry WebBook[1].

Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion peak and several key fragments.

| m/z Value | Proposed Fragment | Description |

| 138 | [C₈H₁₀S]⁺ | Molecular Ion (M⁺)[6] |

| 137 | [C₈H₉S]⁺ | Loss of one Hydrogen atom[6] |

| 123 | [C₇H₇S]⁺ | Loss of a methyl radical (-CH₃)[6] |

The mass spectrum (electron ionization) can be viewed on the NIST Chemistry WebBook[7].

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly on the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[9]

-

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 micrograms per mL.[12]

-

-

Instrumentation and Data Acquisition:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is a common method for small molecules.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

-

The peak with the highest m/z value typically corresponds to the molecular ion (M⁺).

-

Other peaks in the spectrum represent fragment ions, which provide information about the molecule's structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 38360-81-5 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(38360-81-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 25550-52-1 | Benchchem [benchchem.com]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an organosulfur compound with the chemical formula C8H10S.[1][2] It belongs to the thiol family, which are sulfur analogues of alcohols. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and relevant spectroscopic data, tailored for professionals in research and development.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and safety considerations. It is typically a colorless to pale yellow liquid with a characteristic stench.[1] It is also noted to be air-sensitive and should be stored under an inert atmosphere.

Table 1: Quantitative Physical and Chemical Data for this compound

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C8H10S | - | [1][2][3] |

| Molecular Weight | 138.23 g/mol | - | [1][2][3] |

| CAS Number | 38360-81-5 | - | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | Ambient | [1] |

| Boiling Point | 216.00 to 217.00 °C | @ 760.00 mm Hg (est.) | [1] |

| 128 °C | @ 50.00 mm Hg | ||

| 127.5 °C | @ 50 mmHg | [4][5] | |

| 127 °C | @ 50 mmHg | [1][3] | |

| Density | 1.015 g/mL | @ 25 °C | [4][5] |

| Specific Gravity | 1.024 to 1.028 | @ 20 °C | [1] |

| 1.03 | @ 20/20 °C | ||

| Refractive Index | 1.5670 to 1.5710 | @ 20.00 °C | [1] |

| 1.568 | @ 20 °C | [4][5] | |

| 1.57 | - | ||

| Flash Point | 85.00 °C (185.00 °F) | Closed Cup | [1][3][5] |

| Vapor Pressure | 0.209 mmHg | @ 25.00 °C (est.) | [1] |

| Solubility | Soluble in alcohol. | - | [1] |

| Water: 50.36 mg/L | @ 25 °C (est.) | [1] | |

| LogP (o/w) | 3.421 (est.) | - | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Availability / Reference |

| Mass Spectrum (EI) | Data available from NIST Chemistry WebBook.[2] |

| Infrared (IR) Spectrum | Data available from NIST Chemistry WebBook.[2] |

| ¹H NMR Spectrum | Data available from ChemicalBook.[6] |

| ¹³C NMR Spectrum | Data available from ChemicalBook.[6] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and purity verification. As this compound is a liquid at standard temperature and pressure, the determination of its boiling point is a key analytical procedure.

Boiling Point Determination by Capillary Method

This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Apparatus:

-

High-boiling point liquid (e.g., paraffin oil, silicone oil) if using a Thiele tube[10][11]

-

Thermometer (calibrated)

-

Stand and clamp

Detailed Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[8][9]

-

Capillary Insertion: Take a capillary tube and seal one end by heating it in a flame.[7][12] Place this capillary tube, with the open end down, into the liquid in the fusion tube.[9][12]

-

Apparatus Assembly:

-

Thiele Tube: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[10][11] The rubber band should remain above the oil level to prevent melting.[10] Suspend the assembly in the Thiele tube filled with oil.

-

Aluminum Block: Insert the fusion tube and the thermometer into separate holes in the aluminum block, ensuring they are at the same level.[9][12]

-

-

Heating: Gently heat the side arm of the Thiele tube or the aluminum block.[10] The heating should be slow and uniform, especially as the temperature approaches the expected boiling point.[10] A rate of 1-2°C per minute is recommended near the boiling point.[10]

-

Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9][11]

-

Temperature Reading: Note the temperature at which this rapid stream of bubbles begins. This is the boiling point of the liquid.[9] Alternatively, remove the heat source when rapid bubbling occurs and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]

-

Record Pressure: It is crucial to record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.[7]

References

- 1. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 38360-81-5 [chemicalbook.com]

- 5. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]

- 6. This compound(38360-81-5) 1H NMR [m.chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

Chemical structure and CAS number for 3,5-Dimethylthiophenol

An In-depth Technical Guide to 3,5-Dimethylthiophenol

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 38360-81-5), a key organic building block. It is intended for researchers, scientists, and professionals in drug development. The guide details the compound's chemical structure, physical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the Newman-Kwart rearrangement is provided, along with a corresponding workflow diagram. The document also explores the reactivity of this compound and its potential applications in medicinal chemistry, supported by an analysis of the biological activities of related thiophenol and thiophene derivatives. Safety and handling information is also included. All quantitative data is presented in clear, tabular formats for ease of reference.

Chemical Identity and Physical Properties

This compound, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an aromatic thiol with the chemical formula C₈H₁₀S.[1] Its structure consists of a benzene ring substituted with a thiol (-SH) group and two methyl (-CH₃) groups at the meta positions.

Table 1: Chemical Identity and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38360-81-5 | [1] |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| Appearance | Colorless to yellow liquid | - |

| Boiling Point | 127.5 °C at 50 mmHg | - |

| Density | 1.015 g/mL at 25 °C | - |

| Refractive Index (n₂₀/D) | 1.568 | - |

| Flash Point | 85 °C (185 °F) - closed cup | - |

| pKa | 6.82 ± 0.11 (Predicted) | - |

| SMILES | SC1=CC(C)=CC(C)=C1 | - |

| InChI Key | CESBAYSBPMVAEI-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis

Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Key Peaks / Chemical Shifts (δ) | Interpretation |

| ¹H NMR | Predicted: ~2.25 ppm (s, 6H), ~3.40 ppm (s, 1H), ~6.80 ppm (s, 2H), ~6.90 ppm (s, 1H) | Methyl protons, Thiol proton, Aromatic protons (meta), Aromatic proton (para) |

| ¹³C NMR | Experimental: δ 138.4, 130.3, 128.9, 122.9, 21.2 ppm | C-CH₃, C-SH, Ar-C (meta), Ar-C (para), -CH₃ |

| IR Spectroscopy | Predicted: ~2550 cm⁻¹ (weak), ~2920 cm⁻¹ (medium), ~3050 cm⁻¹ (medium), ~1600 cm⁻¹ (medium) | S-H stretch, sp³ C-H stretch, sp² C-H stretch, C=C aromatic stretch |

| Mass Spectrometry | m/z 138 (M⁺), 137, 105, 91 | Molecular ion, [M-H]⁺, [M-SH]⁺, [M-SCH₃]⁺ |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental ¹H NMR spectrum for this compound is not widely published. However, based on the structure and known chemical shifts for similar compounds, the following proton signals are predicted:

-

A singlet at approximately δ 2.25 ppm integrating to 6H, corresponding to the two equivalent methyl groups.

-

A singlet at approximately δ 3.40 ppm for the thiol proton (1H). The chemical shift of this proton can vary depending on concentration and solvent.

-

Two singlets in the aromatic region: one at approximately δ 6.80 ppm (2H) for the protons ortho to the thiol group, and one at approximately δ 6.90 ppm (1H) for the proton para to the thiol group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals corresponding to the unique carbon environments in the molecule. The key chemical shifts are observed at approximately:

-

δ 138.4 ppm: Aromatic carbons attached to the methyl groups.

-

δ 130.3 ppm: Aromatic carbon attached to the thiol group.

-

δ 128.9 ppm: Aromatic carbons ortho to the thiol group.

-

δ 122.9 ppm: Aromatic carbon para to the thiol group.

-

δ 21.2 ppm: The two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following predicted absorption bands, which are indicative of its functional groups:

-

~2550 cm⁻¹: A weak absorption corresponding to the S-H stretching vibration, a characteristic peak for thiols.

-

~2920 cm⁻¹: A medium intensity band from the sp³ C-H stretching of the methyl groups.

-

~3050 cm⁻¹: A medium intensity band due to the sp² C-H stretching of the aromatic ring.

-

~1600 cm⁻¹: A medium absorption from the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 138 , corresponding to its molecular weight.[1] Key fragmentation patterns include:

-

m/z 137: Loss of a hydrogen atom ([M-H]⁺).

-

m/z 105: Loss of a sulfhydryl radical ([M-SH]⁺).

-

m/z 91: Loss of a thiomethyl radical ([M-SCH₃]⁺), which can rearrange to the stable tropylium cation.

Synthesis and Experimental Protocols

A reliable and high-yield method for the synthesis of thiophenols from their corresponding phenols is the Newman-Kwart rearrangement.[2][3] This three-step process involves the conversion of a phenol to an O-aryl thiocarbamate, followed by thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to the desired thiophenol.

Experimental Protocol: Synthesis of this compound via Newman-Kwart Rearrangement

This protocol is adapted from established procedures for the Newman-Kwart rearrangement.[2][3]

Step 1: Synthesis of O-(3,5-Dimethylphenyl) dimethylthiocarbamate

-

To a stirred solution of 3,5-dimethylphenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise.

-

After the addition is complete, allow the reaction to proceed at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the O-aryl thiocarbamate.

Step 2: Thermal Rearrangement to S-(3,5-Dimethylphenyl) dimethylthiocarbamate

-

Place the purified O-(3,5-dimethylphenyl) dimethylthiocarbamate in a flask equipped for distillation or reflux under an inert atmosphere.

-

Heat the compound to a high temperature, typically between 200-250 °C, in a high-boiling solvent (e.g., diphenyl ether) or neat if the compound is thermally stable.[3]

-

Maintain this temperature for 1-3 hours. The progress of the intramolecular rearrangement can be monitored by TLC.

-

After cooling, the resulting S-aryl thiocarbamate can be purified by distillation under reduced pressure or chromatography.

Step 3: Hydrolysis to this compound

-

To the S-(3,5-dimethylphenyl) dimethylthiocarbamate, add a solution of aqueous or alcoholic base (e.g., 10% NaOH or KOH in methanol).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extract the thiophenol product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The final product, this compound, can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via Newman-Kwart Rearrangement.

Reactivity and Potential Applications in Drug Development

The chemistry of this compound is dominated by the nucleophilicity and redox activity of the thiol group. It can be readily deprotonated to form the thiophenolate anion, which is a potent nucleophile for S-alkylation and S-acylation reactions. The thiol can also be oxidized to form the corresponding disulfide.

While direct applications of this compound in pharmaceuticals are not extensively documented, the thiophenol and, more broadly, the thiophene moiety are present in a number of biologically active compounds and approved drugs.[4][5] These scaffolds are recognized for a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6] The thiophene ring is often considered a bioisosteric replacement for the phenyl group in drug design.[7]

Given its structure, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce the 3,5-dimethylphenylthio group into target molecules, which may modulate their biological activity or pharmacokinetic properties. Substituted 2-aminothiophenes, which can be synthesized from precursors related to thiophenols, have been investigated as allosteric enhancers of the A1-adenosine receptor and as glucagon antagonists.[7] The reactivity of the thiol group also allows for its use in the synthesis of ligands for coordination chemistry and materials science.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. It has a strong, unpleasant odor (stench). Store in a tightly closed container in a cool, dry place away from oxidizing agents.

References

- 1. This compound [webbook.nist.gov]

- 2. Newman-Kwart Rearrangement [organic-chemistry.org]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of 3,5-Dimethylthiophenol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylthiophenol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols for solubility determination, qualitative solubility information, and data for structurally related compounds to infer its likely behavior.

Physicochemical Properties of this compound

This compound, also known as 3,5-xylenethiol, is a colorless to pale yellow liquid with a characteristic strong odor. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | |

| Molecular Weight | 138.23 g/mol | |

| Boiling Point | 216-217 °C | [1] |

| Density | 1.015 - 1.028 g/mL at 20-25 °C | [1][2] |

| Refractive Index | 1.567 - 1.571 at 20 °C | [1] |

| Flash Point | 85 °C (185 °F) | [1] |

Solubility Profile

For comparative purposes, the solubility of the parent compound, thiophenol, and the structurally similar xylenols (dimethylphenols) are presented in Table 2. Based on the principle of "like dissolves like," the solubility of this compound is expected to be similar to these compounds. Its aromatic nature and the presence of the thiol group suggest good solubility in non-polar to moderately polar organic solvents.

Table 2: Solubility Data of Thiophenol and Xylenols in Common Organic Solvents

| Compound | Solvent | Solubility | Reference |

| Thiophenol | Ethanol | Very soluble | [3][4] |

| Ether | Very soluble | [3][4] | |

| Benzene | Miscible | [3][4] | |

| Carbon Tetrachloride | Slightly soluble | [3] | |

| Water | Insoluble/Slightly soluble (0.835 g/L at 25°C) | [3] | |

| Xylenols (isomers) | Most organic solvents | Soluble | [5][6] |

| Water | Slightly soluble to partly miscible | [5][6][7] |

Experimental Protocols for Solubility Determination

To enable researchers to determine the precise solubility of this compound in solvents relevant to their work, this section details several established experimental methodologies.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound[8][9][10].

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The excess solid (or liquid) phase ensures that the solution reaches saturation.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. A mechanical shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated solution from the excess solute. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved material.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) that does not absorb the solute.

-

-

Quantification: Accurately determine the concentration of this compound in the clear, saturated supernatant or filtrate. Common analytical techniques for quantification include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared to accurately determine the concentration in the sample.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured. This method is less sensitive and requires a non-volatile solute.

-

Potentiometric Titration

For ionizable compounds, potentiometric titration can be a rapid and accurate method to determine solubility as a function of pH[11][12][13][14][15]. Given that thiophenols are weakly acidic, this method is applicable.

Methodology:

-

Sample Preparation: Prepare a suspension of this compound in the solvent of interest (often an aqueous or mixed aqueous-organic solvent system).

-

Titration: Titrate the suspension with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: The point at which the solid phase completely dissolves is observed as a change in the titration curve. The solubility can be calculated from the amount of titrant added to reach this point. This method allows for the determination of the intrinsic solubility of the neutral species and the solubility at different pH values.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, several high-throughput methods are available[16][17][18][19][20]. These are particularly useful in early-stage drug discovery and process development.

Methodology (Example using Nephelometry):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: Dispense the stock solution into a multi-well plate and perform serial dilutions with the test solvents.

-

Precipitation Detection: The formation of a precipitate as the compound's concentration exceeds its solubility limit can be detected by light scattering using a nephelometer. The concentration at which precipitation is first observed is taken as the kinetic solubility.

-

Quantification: Alternatively, after equilibration and centrifugation of the multi-well plate, the concentration in the supernatant can be quantified using automated HPLC or UV-Vis plate readers.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for determining the solubility of a compound.

Applications and Relevance in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Thiophenol and its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals[21]. While specific biological activities for the 3,5-isomer are not extensively documented, related halogenated thiophenol derivatives have been investigated for their potential antimicrobial and anticancer activities[22]. Understanding the solubility of this compound is crucial for:

-

Reaction Optimization: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Process Development: Designing efficient extraction, crystallization, and purification processes.

-

Formulation Studies: In the context of drug development, if this moiety is part of an active pharmaceutical ingredient (API), its solubility will directly impact formulation strategies and bioavailability.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While quantitative data for this specific compound is sparse, the provided experimental protocols and comparative data for related compounds offer a solid foundation for researchers to conduct their own precise solubility assessments. The outlined methodologies are standard in the pharmaceutical and chemical industries and can be adapted to a wide range of organic solvents and experimental conditions. Accurate solubility data is a critical parameter in chemical research and development, influencing everything from reaction success to the viability of a drug candidate.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 硫酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. ICSC 0601 - XYLENOL (MIXED ISOMERS) [inchem.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biopharma-asia.com [biopharma-asia.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. solvescientific.com.au [solvescientific.com.au]

- 21. grokipedia.com [grokipedia.com]

- 22. benchchem.com [benchchem.com]

In-Depth Technical Guide to 3,5-Dimethylthiophenol: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol, is an organosulfur compound with the chemical formula C₈H₁₀S.[1][2] It is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[3] This compound serves as a versatile reagent and building block in various chemical syntheses within the pharmaceutical and chemical industries.[4] Due to its hazardous properties, a thorough understanding of its safety data and proper handling procedures is crucial for ensuring laboratory safety and minimizing exposure risks.

This technical guide provides a comprehensive overview of the safety data, handling precautions, experimental protocols, and toxicological information for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 38360-81-5 | [1][2] |

| Molecular Formula | C₈H₁₀S | [1][2] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, unpleasant, stench | [3] |

| Boiling Point | 216-217 °C @ 760 mmHg (est.) 127.5-128 °C @ 50 mmHg | [3][4] |

| Melting Point | -30 °C (estimate) | [5] |

| Flash Point | 85 °C (185 °F) - closed cup | [3][6] |

| Density | 1.015 - 1.028 g/mL at 20-25 °C | [3][4] |

| Vapor Pressure | 0.209 mmHg @ 25 °C (est.) | [3] |

| Water Solubility | 50.36 mg/L @ 25 °C (est.) | [3] |

| Refractive Index (n20/D) | 1.567 - 1.571 | [3][4] |

Safety and Hazard Information

GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard classifications are summarized in the table below.

| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquids | 4 | No Pictogram | Warning | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | |

| Specific target organ toxicity — single exposure | 3 | Warning | H335: May cause respiratory irritation |

Precautionary Statements

The following precautionary statements should be strictly adhered to when handling this compound:

| Type | P-Code(s) | Precautionary Statement(s) |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

While specific toxicological data for this compound is limited, information from related thiophenol compounds can provide insights into its potential health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

Potential Toxicological Signaling Pathway

The toxicity of aromatic thiols is not fully elucidated, but it is known that they can induce oxidative stress. The following diagram illustrates a plausible signaling pathway for thiophenol-induced cellular toxicity, which may be applicable to this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. 38360-81-5|this compound|BLD Pharm [bldpharm.com]

- 3. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]

- 4. This compound | 38360-81-5 [chemicalbook.com]

- 5. 38360-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]

- 9. 3,5-Dimethylphenol, 99+% | Fisher Scientific [fishersci.ca]

Thermal Stability and Decomposition of 3,5-Dimethylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 3,5-Dimethylthiophenol (CAS No. 38360-81-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from safety data sheets with established principles of thermal analysis and the known decomposition pathways of analogous aromatic thiols.

Executive Summary

Physicochemical and Thermal Properties

A summary of the known physical and general thermal properties of this compound is presented in Table 1.

Table 1: Physicochemical and General Thermal Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₀S |

| Molecular Weight | 138.23 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 127.5 °C at 50 mmHg |

| Density | 1.015 g/mL at 25 °C |

| Flash Point | 85 °C (185 °F) - closed cup[1] |

| Thermal Stability | Stable under normal conditions.[2] Decomposes upon heating. |

| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including Carbon monoxide (CO), Carbon dioxide (CO₂), and Sulfur oxides.[2][3] |

Note: The absence of specific TGA and DSC data in the literature prevents the inclusion of quantitative decomposition temperatures and enthalpy changes.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a suite of thermoanalytical techniques should be employed. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential for determining the decomposition temperature and mass loss profile of a substance.

Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Experimental Workflow for DSC

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program: Subject the sample to a controlled temperature program, such as a heat-cool-heat cycle, at a defined rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: Measure the differential heat flow between the sample and the reference. The resulting DSC thermogram can reveal endothermic events like melting and boiling, and exothermic events such as decomposition. The peak temperatures and integrated peak areas provide information on the transition temperatures and enthalpies, respectively.

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

To identify the gaseous products of decomposition, the TGA can be coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

Methodology:

-

TGA-FTIR/MS Setup: The outlet of the TGA furnace is connected to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer via a heated transfer line.

-

TGA Experiment: A TGA experiment is performed as described in section 3.1.

-

Evolved Gas Detection: As the sample decomposes and releases gases, they are continuously swept into the detector (FTIR or MS).

-

Data Analysis: The FTIR spectra or mass spectra of the evolved gases are recorded as a function of temperature and time. This allows for the identification of the decomposition products corresponding to specific mass loss events observed in the TGA curve.

Proposed Thermal Decomposition Pathway

While a specific, experimentally validated decomposition pathway for this compound is not available, a plausible mechanism can be proposed based on the known chemistry of aromatic thiols. The primary decomposition is likely initiated by the homolytic cleavage of the S-H or C-S bonds.

References

An In-depth Technical Guide to the Acidity and pKa of 3,5-Dimethylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and predicted pKa of 3,5-dimethylthiophenol. It includes comparative data for other substituted thiophenols, detailed experimental protocols for pKa determination, and visualizations to illustrate key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to Thiophenol Acidity

Thiophenols are a class of organosulfur compounds that are the sulfur analogues of phenols. The acidity of the thiol group (-SH) is a critical parameter that influences the reactivity, nucleophilicity, and overall biological activity of these molecules. The acid dissociation constant (pKa) is a quantitative measure of this acidity. Thiophenols are generally more acidic than their corresponding phenols[1]. For instance, the pKa of thiophenol is approximately 6.6, whereas the pKa of phenol is around 10[1]. This increased acidity is attributed to the weaker S-H bond compared to the O-H bond and the greater polarizability of the sulfur atom, which helps to stabilize the resulting thiophenolate anion.

The acidity of substituted thiophenols is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase acidity (lower pKa) by stabilizing the negative charge of the thiophenolate anion through inductive and/or resonance effects. Conversely, electron-donating groups decrease acidity (higher pKa) by destabilizing the anion.

Acidity and Predicted pKa of this compound

Comparative Acidity of Substituted Thiophenols

To contextualize the acidity of this compound, the following table summarizes the experimental pKa values of various substituted thiophenols.

| Compound | Substituent(s) | pKa |

| Thiophenol | H | 6.62 |

| This compound | 3,5-di-CH₃ | 6.82 ± 0.11 (Predicted) |

| p-Chlorothiophenol | p-Cl | 7.50[2] |

| m-Chlorothiophenol | m-Cl | 6.07 |

| p-Methylthiophenol | p-CH₃ | 7.47 |

| m-Methylthiophenol | m-CH₃ | 6.99 |

| p-Methoxythiophenol | p-OCH₃ | 7.47 |

| m-Methoxythiophenol | m-OCH₃ | 6.99 |

| p-Nitrothiophenol | p-NO₂ | 4.5 |

Note: pKa values can vary depending on the solvent and temperature at which they were measured.

Experimental Protocols for pKa Determination

The pKa of a thiophenol can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[3][4] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the thiophenol) and monitoring the change in pH using a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the thiophenol in a suitable solvent (e.g., water, ethanol-water mixture). A typical concentration is around 1 mM.[3][4]

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH.[3][4]

-

Prepare a solution to maintain a constant ionic strength, such as 0.15 M KCl.[3]

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[3]

-

Place a known volume of the thiophenol solution into a beaker with a magnetic stirrer.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with a standard acid solution (e.g., 0.1 M HCl).[3][4]

-

Begin the titration by adding small, precise volumes of the standardized NaOH solution.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the expected pKa and reached a plateau in the basic region (e.g., pH 11-12).[4]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the thiophenol has been neutralized. This corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Spectrophotometric Titration

Spectrophotometric titration is another widely used method, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The thiophenol and its conjugate base, the thiophenolate, have distinct absorption spectra.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the thiophenol in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the thiophenol.

-

-

Measurement Procedure:

-

For each buffer solution, add a small, constant amount of the thiophenol stock solution to a cuvette.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the wavelengths at which the absorbance of the thiophenol and the thiophenolate differ significantly.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated species (thiophenol) and the fully deprotonated species (thiophenolate). This corresponds to the inflection point of the sigmoidal curve.

-

The pKa can also be determined by fitting the data to the Henderson-Hasselbalch equation in its logarithmic form.

-

Visualizations

Structure-Acidity Relationship of this compound

Caption: Factors influencing the acidity of this compound.

General Workflow for pKa Determination

Caption: A generalized workflow for the experimental determination of pKa.

References

A Guide to Commercial Suppliers of High-Purity 3,5-Dimethylthiophenol for Research and Development

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 3,5-Dimethylthiophenol (CAS No. 38360-81-5), also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is a key organic building block used in the synthesis of various compounds, including active pharmaceutical ingredients (APIs). This technical guide provides an overview of commercial suppliers offering high-purity grades of this reagent, summarizes key specifications, and presents a general workflow for its application in a research context.

Commercial Supplier and Product Specifications

The following table summarizes the specifications for this compound available from various commercial suppliers. This data is compiled from publicly available information on their respective websites. Researchers should always confirm the latest specifications by requesting a Certificate of Analysis (CoA) from the supplier.

| Supplier | Product Name/Grade | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% (GC)[1] | 38360-81-5[1] | C₈H₁₀S[2] | 138.23[2] | Formerly an Alfa Aesar product.[1][2] Air sensitive.[2][3] |

| Tokyo Chemical Industry (TCI) | 3,5-Dimethylbenzenethiol | >97.0% (GC) | 38360-81-5 | C₈H₁₀S | 138.23 | Air sensitive; store under inert gas. |

| Henan Lihao Chem Plant Ltd. | This compound 99% kanbei | 99%[4] | 38360-81-5[4] | C₈H₁₀S[4] | 138.23[4] | Available via Echemi.[4] |

| HANGZHOU LEAP CHEM CO., LTD. | This compound | 99.00%[4] | 38360-81-5[5] | C₈H₁₀S[5] | 138.23[4] | Available via Echemi.[4][5] |

| Simson Pharma Limited | This compound | High Quality | 38360-81-5 | C₈H₁₀S | 138.23 | Certificate of Analysis provided. |

| Oakwood Chemical | This compound | 95%[6] | 38360-81-5[6] | C₈H₁₀S[6] | 138.23[6] | - |

| Amerigo Scientific | This compound | N/A | 38360-81-5[7] | C₈H₁₀S[7] | 138.23[7] | For research use only.[7] |

| BLD Pharm | This compound | N/A | 38360-81-5[8] | C₈H₁₀S[8] | 138.23[8] | Store under inert atmosphere.[8] |

Note: Purity levels and available grades are subject to change. "N/A" indicates that the purity was not specified on the product page.

Experimental Protocols: Application in Synthesis

While specific experimental protocols from suppliers for the use of this compound are not typically provided on product data sheets, its application is well-documented in chemical literature and patents. A relevant example for drug development professionals is the synthesis of intermediates for APIs. For instance, the related compound, 2,4-dimethylthiophenol, is used in a palladium-catalyzed Buchwald-Hartwig amination reaction to synthesize Vortioxetine, an antidepressant.[9]

A representative procedure, adapted from similar syntheses, for a nucleophilic aromatic substitution reaction involving a thiophenol is detailed below.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile, to the flask. The volume should be sufficient to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir under a nitrogen atmosphere for several hours (monitoring by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired thioether.

Visualization of Research & Development Workflow

The following diagrams illustrate the logical flow from sourcing a chemical reagent to its application in a typical research and drug development pipeline.

Caption: Workflow for sourcing and utilizing high-purity chemicals.

Caption: A typical synthetic pathway involving this compound.

References

- 1. L08403.14 [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. 38360-81-5|this compound|BLD Pharm [bldpharm.com]

- 9. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Dimethylthiophenol: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylthiophenol, a key chemical intermediate. It details its various synonyms and alternative names, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

-

Other Names:

Chemical Identifiers:

-

InChI Key: CESBAYSBPMVAEI-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Source |

| Molecular Weight | 138.23 g/mol | [2][6] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 127.5 °C at 50 mmHg | [1] |

| Density | 1.015 g/mL at 25 °C | [1] |

| Refractive Index | 1.568 at 20 °C | [1] |

| Flash Point | 85 °C (185 °F) | [4] |

| LogP | 3.31 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via the Leuckart Reaction

The Leuckart thiophenol reaction provides a viable route for the synthesis of aryl thiols from the corresponding anilines.[8] This protocol adapts the general principle for the preparation of this compound from 3,5-Dimethylaniline.

Reaction Scheme:

Caption: Synthesis of this compound from 3,5-Dimethylaniline.

Materials:

-

3,5-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Ethyl Xanthate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-dimethylaniline in a solution of concentrated hydrochloric acid and water. While maintaining the temperature, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution in an ice bath. Slowly add the previously prepared cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A yellow precipitate of the aryl xanthate should form.

-

Hydrolysis: Isolate the aryl xanthate precipitate by filtration and wash with cold water. Add the crude xanthate to a solution of sodium hydroxide or potassium hydroxide in ethanol or water. Heat the mixture under reflux for several hours to hydrolyze the xanthate.

-

Work-up and Purification: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the liberated this compound with diethyl ether. Wash the ether extracts with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the analysis of related thiophenol isomers and can be used for the qualitative and quantitative analysis of this compound.[9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Octadecylsilane (C18) bonded silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of a phosphate buffer solution containing a cation-pairing reagent (e.g., tetrabutylammonium hydroxide) and methanol. A typical ratio would be in the range of 40:60 (aqueous:organic).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 230 nm.[9]

-

Column Temperature: 30 °C.[9]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol can be adapted for the identification and quantification of this compound.

Instrumentation and Conditions:

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-polymethylsiloxane column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC-MS analysis.

-

Analysis: Inject the prepared sample into the GC-MS system.

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a reference standard or a library spectrum. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 138.

Logical Relationships: Classification of Identifiers

The various names and numbers associated with this compound can be categorized for clarity.

Caption: Classification of names and identifiers for this compound.

References

- 1. This compound | 38360-81-5 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. 38360-81-5|this compound|BLD Pharm [bldpharm.com]

- 7. Benzenethiol, 3,5-dimethyl- | SIELC Technologies [sielc.com]

- 8. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 9. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]

- 10. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3,5-Dimethylthiophenol in Nucleophilic Aromatic Substitution (SNAr) Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethylthiophenol as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of this versatile reagent in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

Introduction